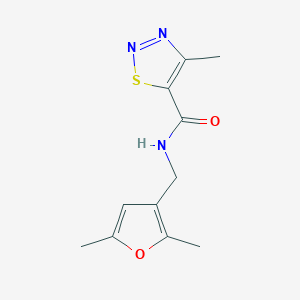

N-((2,5-dimethylfuran-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-6-4-9(8(3)16-6)5-12-11(15)10-7(2)13-14-17-10/h4H,5H2,1-3H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMGPBHPCKPIGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)C2=C(N=NS2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the furan derivative and the thiadiazole ring. One common approach is to first synthesize 2,5-dimethylfuran-3-yl)methylamine, followed by its reaction with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid chloride under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with various biomolecules can provide insights into cellular processes.

Medicine: The compound has potential medicinal applications, such as serving as a lead compound for drug development. Its ability to interact with specific molecular targets can be explored for therapeutic purposes.

Industry: In industry, this compound can be utilized in the development of new materials or as a component in chemical formulations. Its properties may be advantageous in creating innovative products.

Mechanism of Action

The mechanism by which N-((2,5-dimethylfuran-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiadiazole Carboxamide Derivatives

Physicochemical Properties

- Melting Points : Substituted thiadiazole carboxamides exhibit melting points ranging from 123°C to 222°C, influenced by substituent polarity and crystallinity. For example:

- Solubility : Lipophilic substituents (e.g., trifluoromethyl groups in BTP2) reduce aqueous solubility but enhance membrane permeability, critical for intracellular targets like SOC channels .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-((2,5-dimethylfuran-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how do reaction conditions impact yield?

- Methodological Answer : Synthesis typically involves coupling thiadiazole-carboxamide precursors with functionalized furan derivatives. Key steps include:

- Nucleophilic substitution : Reacting 4-methyl-1,2,3-thiadiazole-5-carboxylic acid chloride with (2,5-dimethylfuran-3-yl)methylamine under inert conditions (e.g., nitrogen atmosphere) in solvents like DMF or acetonitrile .

- Optimization : Temperature control (60–80°C), solvent polarity, and stoichiometric ratios of reagents are critical. Ultrasound-assisted methods may enhance reaction rates and yields compared to traditional heating .

- Purification : Column chromatography or recrystallization using ethanol/water mixtures is recommended to isolate the product .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra verify substituent positions and functional groups (e.g., methyl groups on furan, thiadiazole ring protons) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₂H₁₃N₃O₂S) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) and amide (N-H) stretches to validate the carboxamide linkage .

Q. What techniques are effective for assessing the compound’s solubility and physicochemical properties?

- Methodological Answer :

- LogP Determination : Use reverse-phase HPLC with a C18 column and a water-acetonitrile gradient to estimate partition coefficients .

- Solubility Profiling : Test solubility in polar (DMSO, water) and non-polar solvents (ethyl acetate) under controlled pH (e.g., phosphate buffers) to predict bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Methodological Answer :

- Orthogonal Assays : Combine in vitro enzymatic inhibition assays (e.g., kinase profiling) with cell-based viability assays (MTT or ATP-luminescence) to validate target specificity .

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies across multiple cell lines to identify off-target effects or cell-type-specific responses .

- Metabolic Stability Tests : Use liver microsomes or hepatocyte models to assess whether rapid metabolism explains inconsistent in vivo vs. in vitro results .

Q. What strategies optimize reaction conditions for scaling up synthesis without compromising purity?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent volume, catalyst loading) and identify optimal parameters .

- Continuous Flow Chemistry : Implement microreactors to enhance heat/mass transfer and reduce side reactions during large-scale synthesis .

- In-line Monitoring : Use HPLC or FTIR probes to track reaction progress in real time and adjust conditions dynamically .

Q. How can computational modeling predict the compound’s reactivity or binding modes?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors) based on the compound’s 3D structure .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack during synthesis or degradation .

- MD Simulations : Model solvation dynamics or membrane permeability to guide formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.